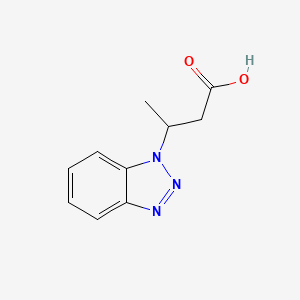

3-Benzotriazol-1-yl-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

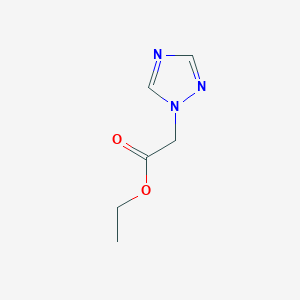

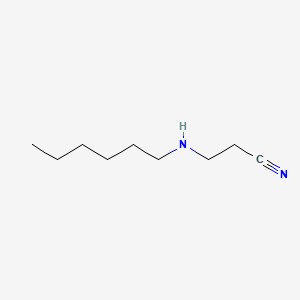

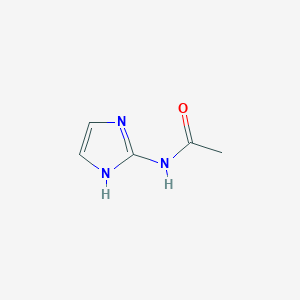

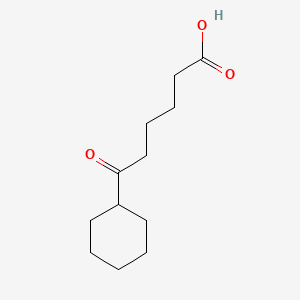

3-Benzotriazol-1-yl-butyric acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 . It is used for proteomics research .

Synthesis Analysis

Benzotriazole methodology is recognized as a versatile and successful synthesis protocol. Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A solid-phase synthesis of trisubstituted 3-alkylamino-1,2,4-triazoles has been developed by using benzotriazole methodology .Molecular Structure Analysis

The molecular structure of 3-Benzotriazol-1-yl-butyric acid is represented by the formula C10H11N3O2 . The structure is stable and can be introduced into molecules through a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzotriazol-1-yl-butyric acid include a molecular weight of 205.21 and a molecular formula of C10H11N3O2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

3-Benzotriazol-1-yl-butyric acid derivatives have been synthesized and investigated for their thermal stability and reactivity. For instance, gas-phase thermolysis studies on benzotriazole derivatives have elucidated the kinetics and mechanisms of their decomposition, providing insights into their stability and potential chemical transformations under high temperatures. This research has implications for understanding the behavior of these compounds in various industrial and environmental conditions (Dib et al., 2004).

Heterocyclic Synthesis

The compound has been used as a synthon in the efficient synthesis of heterocyclic compounds, including benzothiazoles and pyrido[1,2-a]indoles. Such synthetic routes offer a general approach for heterocyclizations, highlighting the utility of 3-Benzotriazol-1-yl-butyric acid derivatives in constructing complex organic molecules with potential applications in medicinal chemistry and materials science (Katritzky et al., 2000).

Corrosion Inhibition

Research has demonstrated the effectiveness of benzotriazole derivatives as corrosion inhibitors for metals in acidic media. Such studies are crucial for developing new materials and coatings that can protect metals from corrosion, extending their lifespan and reducing maintenance costs in various industrial applications (Selvi et al., 2003).

Environmental Degradation and Stability

The environmental behavior and degradation mechanisms of benzotriazole UV stabilizers, including their resistance to biological and chemical degradation, have been studied. Understanding the environmental fate of these compounds is essential for assessing their impact on ecosystems and for the development of more sustainable chemical compounds (Kiejza et al., 2022).

Photodecomposition and Photostability

Studies on the photodecomposition of benzotriazole derivatives have provided insights into the photostability of these compounds, which is relevant for their use in applications where exposure to light is a critical factor, such as in photovoltaic materials and UV-protective coatings (Androsov & Neckers, 2007).

Zukünftige Richtungen

Benzotriazole derivatives have been found to be biologically active and have potential in the synthesis of diverse pharmacologically important heterocyclic skeletons . A ferrocene derivative was synthesized in one step from benzotriazol-1-yl-oxytripyrrolidino-phosphonium hexafluorophosphate and ferrocenecarboxylic acid, indicating potential future directions for the use of benzotriazole derivatives .

Eigenschaften

IUPAC Name |

3-(benzotriazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKISXNJRGSDHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871804 |

Source

|

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24786937 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Benzotriazol-1-yl-butyric acid | |

CAS RN |

654-13-7 |

Source

|

| Record name | 3-(1H-Benzotriazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B1296623.png)